molecular formula C11H15N3O2S B15081933 Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate

Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate

Cat. No.: B15081933
M. Wt: 253.32 g/mol
InChI Key: MEMPWKDBMLRADF-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate is an organic compound with a complex structure that includes a pyrrolidine ring, an amino group, a thioxo group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate typically involves multiple steps. One common method includes the reaction of ethanol with the alkali of oxamic acid salt to form the desired compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include inhibition of threonine synthase in plants, leading to the suppression of plant growth .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate include:

Uniqueness

Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields highlight its uniqueness .

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

ethyl (2Z)-2-[1-(2-amino-2-sulfanylideneethyl)pyrrolidin-2-ylidene]-2-cyanoacetate

InChI

InChI=1S/C11H15N3O2S/c1-2-16-11(15)8(6-12)9-4-3-5-14(9)7-10(13)17/h2-5,7H2,1H3,(H2,13,17)/b9-8-

InChI Key

MEMPWKDBMLRADF-HJWRWDBZSA-N

Isomeric SMILES

CCOC(=O)/C(=C\1/CCCN1CC(=S)N)/C#N

Canonical SMILES

CCOC(=O)C(=C1CCCN1CC(=S)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.